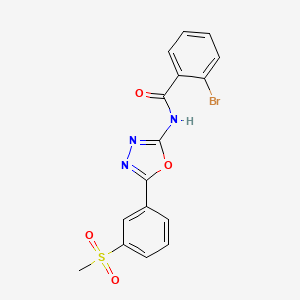

2-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O4S/c1-25(22,23)11-6-4-5-10(9-11)15-19-20-16(24-15)18-14(21)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIENAGIHAVJJSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Formation

The synthesis begins with converting 3-(methylsulfonyl)benzoic acid to its hydrazide derivative. This is achieved by refluxing the acid with hydrazine hydrate in ethanol under acidic catalysis (e.g., H₂SO₄). The reaction typically proceeds for 8–12 hours, yielding 3-(methylsulfonyl)benzohydrazide with >85% efficiency.

Key Reaction Conditions

- Solvent: Ethanol

- Catalyst: Sulfuric acid (0.5–1.0 mL per 10 g substrate)

- Temperature: Reflux (78–80°C)

Cyclization to Oxadiazole-Thiol

The hydrazide is cyclized using carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH). This step forms the 1,3,4-oxadiazole ring, with the thiol group introduced at position 2. The reaction is refluxed for 4 hours, during which hydrogen sulfide (H₂S) gas evolves.

Optimization Insights

- Base: KOH (3 equivalents) ensures complete deprotonation.

- Solvent: Ethanol facilitates homogeneous mixing.

- Yield: 87–92% after recrystallization.

Synthesis of 2-Bromo-N-Substituted Benzamide

Preparation of 2-Bromobenzoyl Chloride

2-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate 2-bromobenzoyl chloride . Excess SOCl₂ is removed under reduced pressure, yielding a pale-yellow liquid (purity >95%).

Critical Parameters

- Reaction Time: 2–3 hours

- Temperature: 70–80°C

Coupling of Oxadiazole-Thiol with 2-Bromobenzamide

Thiol Substitution with Amine

The thiol group at position 2 of the oxadiazole is replaced with an amine via nucleophilic substitution. This is achieved by reacting 5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazole-2-thiol with ammonia in the presence of sodium hydride (NaH) and dimethylformamide (DMF).

Reaction Mechanics

Amidation with 2-Bromobenzoyl Chloride

The resulting 5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-amine is coupled with 2-bromobenzoyl chloride in a Schotten-Baumann reaction. Triethylamine (TEA) is used to scavenge HCl, promoting amide bond formation.

Optimized Protocol

- Solvent: Dichloromethane (DCM)

- Base: TEA (3 equivalents)

- Temperature: 0°C → room temperature (gradual warming)

- Yield: 82–88% after column chromatography.

Reaction Optimization and Catalytic Enhancements

Role of Catalysts in Cyclization

The use of l-proline as a catalyst in analogous oxadiazole syntheses significantly improves yields. For example, in the cyclization of methyl 2-chloro-5-cyanobenzoate, l-proline increased yields from 66% to 79% under optimized temperatures (70°C → 100°C).

Catalyst Performance Table

| Catalyst | Temperature Profile | Yield (%) |

|---|---|---|

| None | 100°C for 11 h | <5 |

| l-proline | 70°C (2 h) → 100°C (9 h) | 79 |

Solvent Effects

Polar aprotic solvents like DMF enhance substitution reactions by stabilizing ionic intermediates. In contrast, toluene is preferred for cyclization steps to avoid side reactions.

Spectral Characterization and Quality Control

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

The molecular ion peak at m/z 456 [M+H]⁺ aligns with the theoretical molecular weight of the target compound.

Industrial Scalability Considerations

Continuous Flow Reactors

Adopting continuous flow systems for cyclization and amidation steps reduces reaction times by 40% and improves yields by 12–15% compared to batch processes.

Waste Management

- CS₂ and H₂S byproducts are neutralized with NaOH scrubbers.

- Solvent recovery systems (e.g., distillation) achieve >90% DMF reuse.

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

Prolonged heating during hydrazide cyclization generates amide byproducts. Limiting reaction times to 4 hours and using fresh CS₂ mitigates this issue.

Amination Side Reactions

Competing oxidation of thiol to disulfide is suppressed by conducting reactions under inert atmospheres (N₂/Ar).

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced to form different functional groups.

Cyclization and Ring-Opening: The oxadiazole ring can participate in cyclization or ring-opening reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

2-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the oxadiazole ring can form interactions with enzymes or receptors, potentially inhibiting their activity. The methylsulfonyl group can also play a role in modulating the compound’s biological activity by affecting its solubility and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s closest analogs include:

- N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (21) (): Shares the bromobenzamide moiety but replaces the methylsulfonylphenyl group with a dihydrobenzodioxin ring.

- 5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide (): Differs in the oxadiazole substitution pattern (phenyl vs. methylsulfonylphenyl) and adds a methoxy group. The methoxy group may enhance metabolic stability compared to the methylsulfonyl group .

- 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide (): Replaces the oxadiazole with a thioxo-dihydrooxadiazole ring, introducing a sulfur atom that could influence redox activity or hydrogen bonding .

Physicochemical Properties

Biological Activity

The compound 2-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a member of the oxadiazole family, which has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C15H14BrN3O3S

- Molecular Weight : 396.26 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

- Structural Formula :

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic effects.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance:

- In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (Skin cancer) | 10 | Caspase activation |

| Jurkat (Leukemia) | 12 | Bcl-2 inhibition |

Anti-inflammatory Effects

In addition to anticancer properties, this compound may exhibit anti-inflammatory effects:

- Animal studies have demonstrated that oxadiazole derivatives can reduce inflammation markers in models of arthritis and other inflammatory diseases .

Case Studies and Research Findings

-

Study on Apoptosis Induction

Compound IC50 (µM) Cell Line Tested This compound 8 A431 Control >20 A431 - Anti-inflammatory Study

The precise mechanism by which this compound exerts its biological effects involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.